molecular formula C12H17NO2 B13009162 Methyl 4-amino-3-(tert-butyl)benzoate

Methyl 4-amino-3-(tert-butyl)benzoate

Cat. No.: B13009162
M. Wt: 207.27 g/mol
InChI Key: PQOMIGZWYDPHTR-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(tert-butyl)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group at the 4-position and a bulky tert-butyl group at the 3-position. Its hydrochloride salt form (CAS: 2044702-89-6) is commercially available with a molecular formula of $ \text{C}{12}\text{H}{18}\text{ClNO}_2 $ and a molecular weight of 243.73 g/mol . The compound is supplied by multiple global vendors, including American Elements and Enamine Ltd., and is utilized in life science research and pharmaceutical development due to its structural versatility .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-amino-3-tert-butylbenzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7H,13H2,1-4H3

InChI Key

PQOMIGZWYDPHTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-3-(tert-butyl)benzoate typically involves the esterification of 4-amino-3-(tert-butyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the aromatic ring.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(tert-butyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Key Structural Differences

Methyl 4-amino-3-(tert-butyl)benzoate belongs to a broader class of substituted benzoate esters. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2044702-89-6 $ \text{C}{12}\text{H}{18}\text{ClNO}_2 $ 243.73 4-amino, 3-tert-butyl, hydrochloride salt
tert-Butyl 4-amino-3-methylbenzoate 934481-43-3 $ \text{C}{12}\text{H}{17}\text{NO}_2 $ 219.27 4-amino, 3-methyl, tert-butyl ester
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride EN300-330388 $ \text{C}{11}\text{H}{14}\text{ClNO}_2 $ 227.69 Fused indene ring, 3-amino, methyl ester
Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate N/A $ \text{C}{7}\text{H}{7}\text{N}5\text{O}2 $ 201.16 Pyrazolotriazine core, 4-amino, methyl ester

Substituent Impact :

  • Hydrochloride Salt: The hydrochloride form enhances solubility in polar solvents, a feature absent in non-salt analogs like tert-butyl 4-amino-3-methylbenzoate .
  • Heterocyclic Modifications: Compounds such as methyl 4-aminopyrazolotriazine carboxylate exhibit distinct electronic properties due to their fused heterocyclic systems, influencing applications in medicinal chemistry .

Nitration Studies ()

Nitration of methyl benzoate derivatives using $ \text{HNO}3/\text{H}2\text{SO}4 $ or $ \text{Ca(NO}3)2/\text{CH}3\text{COOH} $ yields nitro-substituted analogs. However, this compound’s bulky tert-butyl group may hinder nitration at the 3-position, favoring regioselectivity at the 5-position. This contrasts with methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, where the fused ring system directs nitration to specific sites .

Stability and Purification

  • Steric Protection: The tert-butyl group in this compound enhances stability against hydrolysis compared to methyl 4-aminopyrazolotriazine carboxylate, which lacks bulky substituents .
  • Analytical Challenges: Some analogs, such as nitrated methyl benzoate derivatives, face limitations in spectroscopic characterization (e.g., insufficient HNMR data), whereas this compound hydrochloride has well-documented spectral profiles .

Biological Activity

Methyl 4-amino-3-(tert-butyl)benzoate is a compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications based on recent studies.

Chemical Structure and Properties

This compound is classified as an aromatic amine derivative. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it features a tert-butyl group attached to the aromatic ring, which can influence its biological activity. The presence of the amino group enhances its potential for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. A review of para-aminobenzoic acid (PABA) analogs indicates that certain derivatives exhibit significant inhibitory effects against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that derivatives of PABA, including those structurally similar to this compound, demonstrated IC50 values ranging from 3.0 µM to 22.54 µM against human cancer cell lines such as MCF-7 and A549 . These findings suggest that modifications to the PABA structure can enhance anticancer activity.
  • Mechanism of Action :
    • The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells . This apoptotic effect is crucial for the development of effective cancer therapies.

Antibacterial Activity

This compound also shows promise in antibacterial applications. Compounds with similar structural motifs have been evaluated for their efficacy against various bacterial strains.

Research Findings

  • Broad-Spectrum Antibacterial Effects :
    • Some derivatives have exhibited potent antibacterial activity against multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.03125 µg/mL . This highlights the potential for these compounds in treating infections caused by resistant bacteria.
  • Mechanism of Action :
    • The antibacterial mechanism is believed to involve inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and maintenance . This mode of action is similar to established antibiotics, providing a basis for further development.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other known compounds:

CompoundActivity TypeIC50/MIC ValuesTarget Organisms/Cell Lines
This compoundAnticancer3.0 - 22.54 µMMCF-7, A549
Benzamide DerivativesAnticancer5.85 µMVarious Cancer Cell Lines
Compound 7aAntibacterial<0.03125 - 0.25 µg/mLMDR Staphylococcus aureus, Klebsiella pneumoniae

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